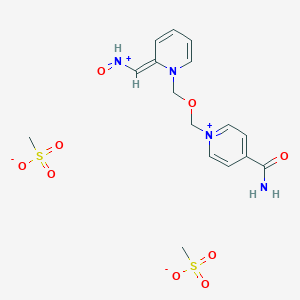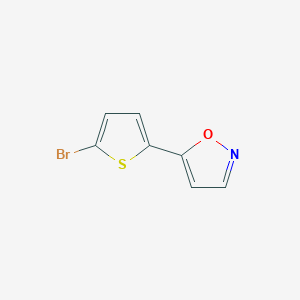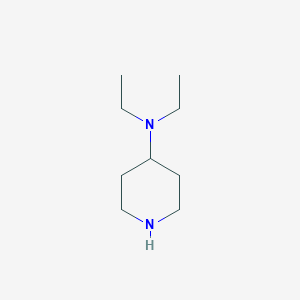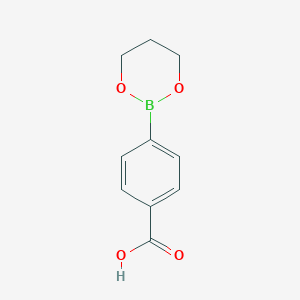
N,N-Dipropyltryptaminhydrochlorid
Übersicht
Beschreibung
N,N-Dipropyltryptamine (DPT) is a psychedelic entheogen belonging to the tryptamine family. It is found either as a crystalline hydrochloride salt or as an oily or crystalline base. DPT is a close structural homologue of dimethyltryptamine and diethyltryptamine. It has been used as a designer drug since the late 1960s and has potential therapeutic applications that were investigated in the 1970s .
Wissenschaftliche Forschungsanwendungen
DPT (Hydrochlorid) hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung von Tryptamin-Derivaten.
Biologie: Studiert wegen seiner Wirkungen auf Serotoninrezeptoren, insbesondere den 5-HT2A-Rezeptor.
Medizin: Untersucht für potenzielle therapeutische Anwendungen in der Psychiatrie, insbesondere wegen seiner psychedelischen Wirkungen.
Industrie: Verwendet bei der Entwicklung neuer psychoaktiver Substanzen und als Werkzeug in der forensischen Toxikologie .
5. Wirkmechanismus
DPT entfaltet seine Wirkungen hauptsächlich durch die Modulation von Serotoninrezeptoren, insbesondere des 5-HT2A-Rezeptors. Es wirkt als Agonist an diesen Rezeptoren, was zu veränderten Bewusstseinszuständen und Wahrnehmungen führt. Zusätzlich hemmt DPT die Wiederaufnahme von Dopamin, Serotonin und Noradrenalin, was zu seinen psychoaktiven Wirkungen beiträgt .
Ähnliche Verbindungen:
- Dimethyltryptamin (DMT)
- Diethyltryptamin (DET)
- 4-Hydroxy-N,N-diisopropyltryptamin (4-HO-DiPT)
- 5-Methoxy-N,N-diisopropyltryptamin (5-MeO-DiPT)
Vergleich: DPT ist in seiner strukturellen Zusammensetzung einzigartig, mit zwei Propylgruppen, die am Stickstoffatom des Tryptamin-Rückgrats befestigt sind. Dies unterscheidet es von DMT und DET, die Methyl- bzw. Ethylgruppen aufweisen. Das Vorhandensein von Propylgruppen in DPT führt zu unterschiedlichen pharmakologischen Eigenschaften und psychoaktiven Wirkungen im Vergleich zu seinen Analoga .
Wirkmechanismus
Target of Action
N,N-Dipropyltryptamine (DPT) is a psychedelic entheogen belonging to the tryptamine family . The primary targets of DPT are the 5-HT2A receptors . These receptors are a subtype of the serotonin receptors and play a significant role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and perception .
Mode of Action
DPT acts as an agonist at the 5-HT2A receptors . This means it binds to these receptors and activates them, triggering a series of biochemical reactions. It may also interact with other 5-HT receptors, monoamine transporters, and trace amine-associated receptors . The activation of these receptors leads to altered perceptions of reality, which is a characteristic effect of psychedelic substances .
Biochemical Pathways
It is known that the activation of 5-ht2a receptors can lead to various downstream effects, including the release of other neurotransmitters and changes in neural activity .
Pharmacokinetics
It is known that dpt can be administered through various routes, including ingestion, inhalation, and injection . The onset and duration of its effects can vary depending on the route of administration .
Result of Action
The activation of 5-HT2A receptors by DPT leads to a range of effects at the molecular and cellular level. These include changes in cell signaling and neural activity, which can result in altered perceptions of reality . Some of the physical effects of DPT include nausea, numbness of the tongue or throat, and pupil dilation .
Safety and Hazards
Zukünftige Richtungen
Future research directions include brain mapping of enzymes responsible for the biosynthesis of DPT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration and imaging studies . The need to resolve the “natural” role of an endogenous hallucinogen from the effects observed from peripheral administration are also emphasized .
Biochemische Analyse
Biochemical Properties
N,N-Dipropyltryptamine hydrochloride is known to interact with various enzymes and proteins. Studies on rodents have found that the effectiveness with which a selective 5-HT 2A receptor antagonist blocks the behavioral actions of this compound strongly suggests that the 5-HT 2A receptor is an important site of action for DPT . The modulatory actions of a 5-HT 1A receptor antagonist also imply a 5-HT 1A -mediated component to the actions of DPT .
Cellular Effects
The effects of N,N-Dipropyltryptamine hydrochloride on various types of cells and cellular processes are profound. It is capable of producing changes in sensory perception, mood, and thought in humans . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N,N-Dipropyltryptamine hydrochloride exerts its effects at the molecular level through various mechanisms. It acts primarily as an agonist of the 5-HT 2A receptor . The compound’s interaction with this receptor is believed to be a key factor in its psychedelic effects .
Temporal Effects in Laboratory Settings
It has been reported that the compound’s effects are profound and can last for a significant duration .
Metabolic Pathways
It is known that the compound is metabolized in the brain and peripheral tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DPT typically involves the reaction of indole-3-acetaldehyde with propylamine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride. The product is then purified through recrystallization to obtain the hydrochloride salt form .
Industrial Production Methods: Industrial production of DPT (hydrochloride) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process includes the use of industrial-grade solvents and reagents, and the final product is subjected to rigorous quality control measures to ensure consistency and safety .
Types of Reactions:
Oxidation: DPT can undergo oxidation reactions, typically in the presence of strong oxidizing agents. This can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions of DPT are less common but can occur under specific conditions.
Substitution: DPT can undergo substitution reactions, particularly at the indole nitrogen or the propylamine side chains.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Various oxidized derivatives of DPT.
Reduction Products: Reduced forms of DPT, though less common.
Substitution Products: Substituted derivatives at the indole nitrogen or propylamine side chains
Vergleich Mit ähnlichen Verbindungen
- Dimethyltryptamine (DMT)
- Diethyltryptamine (DET)
- 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT)
- 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT)
Comparison: DPT is unique in its structural composition, with two propyl groups attached to the nitrogen atom of the tryptamine backbone. This distinguishes it from DMT and DET, which have methyl and ethyl groups, respectively. The presence of propyl groups in DPT results in different pharmacological properties and psychoactive effects compared to its analogues .
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.ClH/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16;/h5-8,13,17H,3-4,9-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAASKTUEVUIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=CNC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048897 | |
| Record name | N,N-Dipropyltryptamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7558-73-8 | |
| Record name | N,N-dipropyltryptamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dipropyltryptamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIPROPYLTRYPTAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0S8Z38S3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


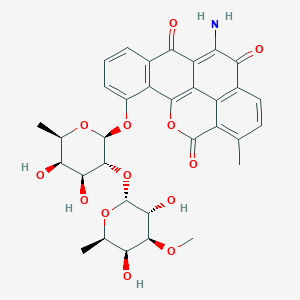

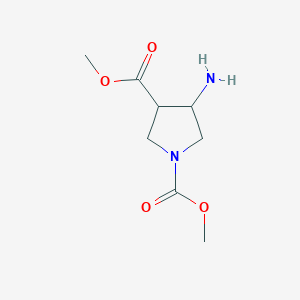
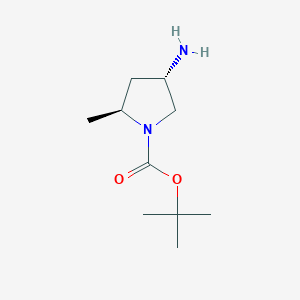


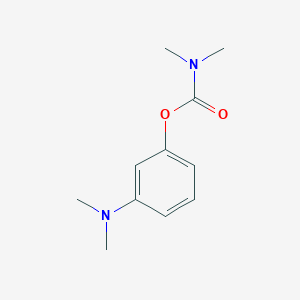
![[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide](/img/structure/B141719.png)
![(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate](/img/structure/B141720.png)
